molecular formula C14H24N2O2 B8697284 Tert-butyl 4-(but-3-ynylamino)piperidine-1-carboxylate

Tert-butyl 4-(but-3-ynylamino)piperidine-1-carboxylate

Cat. No. B8697284
M. Wt: 252.35 g/mol
InChI Key: XMNFVBVPPKGBOZ-UHFFFAOYSA-N
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Patent
US08927724B2

Procedure details

A mixture of but-3-yn-1-amine hydrochloride (26.4 g, 0.25 mol), K2CO3 (17.4 g, 0.13 mol), and tert-butyl 4-oxopiperidine-1-carboxylate (41.8 g, 0.21 mol) in MeOH (500 mL) was stirred at rt for 5 hrs. Then, NaBH(OAc)3 (133.6 g, 0.63 mol) was added and the suspension was stirred at rt for 17 hrs. The crude reaction mixture was used directly in the next step. ESI-MS (EI+, m/z): 253.2 [M+H]+.
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:6])[CH2:3][C:4]#[CH:5].C([O-])([O-])=O.[K+].[K+].O=[C:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>CO>[CH2:2]([NH:6][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1)[CH2:3][C:4]#[CH:5] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
Cl.C(CC#C)N
Name
Quantity
17.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
41.8 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
133.6 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred at rt for 17 hrs
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(CC#C)NC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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